molecular formula C21H19N3O4 B11488532 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11488532
M. Wt: 377.4 g/mol
InChI Key: QBIBHFUXHRAUOS-UHFFFAOYSA-N
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Description

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3-METHOXYPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound with a unique structure that combines a benzodioxole moiety with a pyrazolopyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3-METHOXYPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form the benzodioxole ring.

    Attachment of the Benzodioxole to the Pyrazolopyridinone Core: This is achieved through a series of condensation reactions, often involving intermediates such as benzyl halides and pyrazolopyridinone derivatives.

    Introduction of the Methoxyphenyl Group: This step typically involves a nucleophilic substitution reaction where a methoxyphenyl group is introduced to the core structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3-METHOXYPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated intermediates and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3-METHOXYPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3-METHOXYPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit enzymes like kinases or disrupt cellular pathways critical for cancer cell survival . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3-METHOXYPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is unique due to its combination of a benzodioxole moiety with a pyrazolopyridinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H19N3O4

Molecular Weight

377.4 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methoxyphenyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C21H19N3O4/c1-26-15-4-2-3-14(8-15)16-9-20(25)23-21-17(16)10-22-24(21)11-13-5-6-18-19(7-13)28-12-27-18/h2-8,10,16H,9,11-12H2,1H3,(H,23,25)

InChI Key

QBIBHFUXHRAUOS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CC(=O)NC3=C2C=NN3CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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